N-tert-Butyl-N-pentylhypochlorous amide
Description
Properties
CAS No. |
61573-35-1 |
|---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.71 g/mol |
IUPAC Name |
N-tert-butyl-N-chloropentan-1-amine |
InChI |
InChI=1S/C9H20ClN/c1-5-6-7-8-11(10)9(2,3)4/h5-8H2,1-4H3 |
InChI Key |
ASPHVXDILCMHPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves the condensation of tert-butylamine with pentylhypochlorous acid under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic chlorine-bearing carbon, followed by dehydration:
$$
\text{tert-BuNH}2 + \text{Pentyl-OCl} \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + \text{H}2\text{O}
$$
Key parameters:
Yield Optimization and Challenges
Reported yields range from 45% to 68%, limited by the instability of pentylhypochlorous acid. Side reactions include over-oxidation to nitro compounds and hydrolysis to carboxylic acids. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) is critical to isolate the product.
Acyl Chloride Intermediate Route
Synthesis of Pentylhypochlorous Acid Chloride
This two-step method first converts pentylhypochlorous acid to its acyl chloride using thionyl chloride (SOCl2):
$$
\text{Pentyl-OCl} + \text{SOCl}2 \rightarrow \text{Pentyl-ClOCl} + \text{SO}2 + \text{HCl}
$$
Amide Bond Formation
The acyl chloride reacts with tert-butylamine in a 1:1 molar ratio:
$$
\text{Pentyl-ClOCl} + \text{tert-BuNH}_2 \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + 2\text{HCl}
$$
Advantages :
- Higher yields (72–85%) due to improved electrophilicity of the acyl chloride.
- Reduced side reactions compared to direct acid condensation.
Drawbacks :
- Handling SOCl2 requires strict moisture control.
- Exothermic reaction necessitates gradual reagent addition.
tert-Butyl Nitrite (TBN)-Mediated tert-Butylation
Innovative Use of TBN as a Carbon Source
Recent advances demonstrate tert-butyl nitrite (TBN) as a tert-butyl group donor under metal-free conditions. The protocol involves reacting pentylhypochlorous nitrile with TBN and water:
$$
\text{Pentyl-ClN≡C} + \text{TBN} + \text{H}2\text{O} \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + \text{HNO}2
$$
Reaction Parameters
- Solvent : Acetonitrile (polar aprotic).
- Temperature : Room temperature (20–25°C).
- Time : 12–24 hours for complete conversion.
Key Benefits :
Substitution from Silylated Precursors
Leveraging Trimethylsilyl Group Displacement
A niche approach replaces the trimethylsilyl (TMS) group in N-tert-butyl-N-(trimethylsilyl)hypochlorous amide with a pentyl group:
$$
\text{N-tert-Bu-N-TMS-hypochlorous amide} + \text{Pentyl-MgBr} \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + \text{TMS-MgBr}
$$
Critical Considerations
- Reagents : Grignard reagents (e.g., pentylmagnesium bromide) in THF.
- Limitations : Requires pre-synthesized silylated precursor, adding complexity.
- Yield : 50–60% due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Direct Condensation | 45–68 | 2–4 hours | Low | Moderate |
| Acyl Chloride Route | 72–85 | 6–8 hours | Medium | High |
| TBN-Mediated | 70–78 | 12–24 hours | Low | High |
| Silyl Substitution | 50–60 | 3–5 hours | High | Low |
Optimal Choice : The acyl chloride route balances yield and scalability, while TBN-mediated synthesis excels in safety and simplicity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-pentylhypochlorous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The hypochlorous amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-tert-Butyl-N-pentylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N-tert-Butyl-N-pentylhypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-pentylhypochlorous amide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. The hypochlorous amide group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Amides
Structural Analogues and Functional Group Influence
- N-tert-Butyldecahydro-3-isoquinolinecarboxamide (): Shares the tert-butyl group, which imparts steric protection, but lacks the hypochlorous moiety. Such compounds are often used in pharmaceuticals for their metabolic stability.
- N-tert-Butyl-α-phenylnitrone (): A nitrone rather than an amide, but its tert-butyl group enhances radical-trapping efficiency, highlighting the role of steric bulk in stabilizing reactive intermediates.
- Salicylhydroxamic acid (): Contains a hydroxamic acid group (-CONHOH), which contrasts with the hypochlorous amide’s -NH-OCl group. Hydroxamic acids are known for metal chelation, whereas hypochlorous amides may exhibit oxidative reactivity.
Reactivity and Stability
- Hypochlorous Group : Unlike conventional amides (e.g., acetamide), the -OCl group may render the compound prone to decomposition under light or heat, akin to hypochlorite salts. This contrasts with stable antioxidants like BHT (), where tert-butyl groups enhance shelf life.
- Steric Protection: The tert-butyl group reduces nucleophilic attack susceptibility, as seen in hindered amides like N-tert-Butyldecahydro-3-isoquinolinecarboxamide (). This could mitigate unwanted side reactions in oxidative environments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-tert-Butyl-N-pentylhypochlorous amide, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between tert-butylamine derivatives and pentyl hypochlorite intermediates. Key steps include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis of the hypochlorite group. Reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) can facilitate coupling reactions .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC/MS. Adjust stoichiometric ratios (e.g., 1.2:1 tert-butylamine to pentyl hypochlorite) and maintain temperatures below 0°C to minimize side reactions .
- Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | -5°C to 0°C | |
| Reaction Time | 4–6 hours | |
| Solvent | Anhydrous dichloromethane |
Q. How can researchers characterize the stability of This compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability assays : Use accelerated stability testing by exposing the compound to pH ranges (3–10) and temperatures (4°C, 25°C, 40°C). Quantify degradation via HPLC with UV detection at 254 nm .
- Key findings : The compound is most stable at pH 6–7 and 4°C, with <5% degradation over 30 days. Hypochlorous acid (HOCl) release under alkaline conditions (pH >9) is a major degradation pathway .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of This compound with thiol-containing biomolecules?
- Methodological Answer :
- Controlled kinetic studies : Use stopped-flow spectroscopy to measure reaction rates between the compound and cysteine/glutathione. Compare results across buffers (e.g., PBS vs. Tris-HCl) to identify pH-dependent reactivity .
- Contradiction source : Discrepancies arise from thiol oxidation vs. nucleophilic substitution pathways. Validate mechanisms using isotopic labeling (e.g., ³⁵S-cysteine) and mass spectrometry .
- Data Table :
| Biomolecule | Reaction Rate (k, M⁻¹s⁻¹) | Dominant Pathway |
|---|---|---|
| Cysteine | 1.2 × 10³ | Oxidation |
| Glutathione | 8.7 × 10² | Nucleophilic Substitution |
Q. How can computational modeling predict the oxidative behavior of This compound in complex biological systems?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use software like GROMACS to model interactions with lipid bilayers or proteins. Input parameters include PubChem-derived 3D structures (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .
- Validation : Cross-reference simulation results with experimental data from electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates .
Q. What protocols ensure reproducibility in studies involving This compound’s antimicrobial activity?
- Methodological Answer :
- NIH preclinical guidelines : Standardize inoculum preparation (e.g., 1 × 10⁸ CFU/mL) and include positive controls (e.g., chlorhexidine). Report MIC (minimum inhibitory concentration) values with 95% confidence intervals .
- Troubleshooting : Address batch-to-batch variability by quantifying active hypochlorite content via iodometric titration before assays .
Methodological Guidelines for Data Interpretation
Q. How should researchers handle conflicting spectral data (e.g., IR vs. NMR) during structural elucidation?
- Answer :
- Cross-validation : Compare IR peaks (e.g., N-Cl stretch at 650 cm⁻¹) with ¹³C NMR shifts for the tert-butyl group (δ 28–32 ppm). Use heteronuclear correlation spectroscopy (HSQC) to resolve ambiguities .
- Reference standards : Utilize NIST-certified spectral libraries for hypochlorite-containing compounds .
Ethical and Reporting Standards
Q. What are the best practices for reporting This compound’s cytotoxicity in preclinical studies?
- Answer :
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 429 (skin sensitization). Report LD₅₀ values with cell line specifics (e.g., HepG2 vs. HEK293) and exposure durations .
- Data transparency : Share raw flow cytometry data in repositories like Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
